7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a quinazolinone core with chloro and methyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-methyl-
- 4(3H)-Quinazolinone, 7-chloro-3-(4-fluorophenyl)-2-methyl-
- 4(3H)-Quinazolinone, 7-chloro-3-(4-bromophenyl)-2-methyl-
Uniqueness
7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
62820-68-2 |
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Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-14-8-11(17)4-7-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |
InChI Key |
REMSCYSCVLMSET-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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